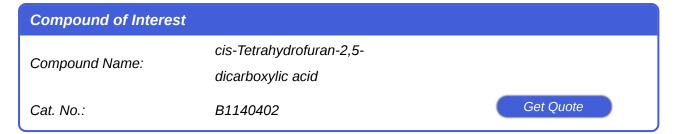


Spectroscopic Profile of cis-Tetrahydrofuran-2,5dicarboxylic Acid: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **cistetrahydrofuran-2,5-dicarboxylic acid**, a key building block in the development of novel polymers and pharmaceutical intermediates. The information is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data and experimental context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **cis-tetrahydrofuran-2,5-dicarboxylic acid**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of specific experimental spectra for the isolated cis isomer in the public domain, the following are predicted NMR data. These predictions are based on established principles of NMR spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectral Data for cis-Tetrahydrofuran-2,5-dicarboxylic acid



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	2H	-COOH
~4.5	Multiplet	2H	H-2, H-5
~2.2	Multiplet	4H	H-3, H-4

Table 2: Predicted ¹³C NMR Spectral Data for cis-Tetrahydrofuran-2,5-dicarboxylic acid

Chemical Shift (δ) (ppm)	Assignment
~175	C=O
~75	C-2, C-5
~30	C-3, C-4

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by distinctive broad and strong absorption bands.

Table 3: Characteristic IR Absorption Bands for cis-Tetrahydrofuran-2,5-dicarboxylic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (carboxylic acid dimer)
~2980, ~2890	Medium	C-H stretch (aliphatic)
1760-1690	Strong	C=O stretch (carboxylic acid)
~1300	Medium	C-O stretch
~1200	Medium	O-H bend

Mass Spectrometry (MS)



Mass spectrometry of dicarboxylic acids typically involves observing the molecular ion and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for cis-Tetrahydrofuran-2,5-dicarboxylic acid

m/z	Interpretation
160.0372	[M] ⁺ (Molecular Ion for C ₆ H ₈ O ₅)
143	[M-OH]+
115	[M-COOH]+
87	[M-2COOH+H]+

Experimental Protocols

Detailed experimental protocols are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized procedures for the analysis of dicarboxylic acids.

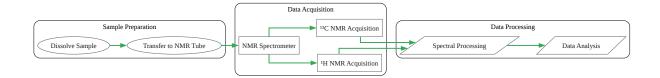
NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

- Dissolve approximately 5-10 mg of **cis-tetrahydrofuran-2,5-dicarboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent can affect the chemical shift of the acidic protons.
- Transfer the solution to a 5 mm NMR tube.
- For ¹H NMR, acquire the spectrum using a standard pulse program. To confirm the presence of the acidic protons, a D₂O exchange experiment can be performed.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.





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NMR Spectroscopy Experimental Workflow

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for acquiring the infrared spectrum.

Sample Preparation:

- Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Place the sample in the spectrometer and record the sample spectrum.
- The final spectrum is the ratio of the sample spectrum to the background spectrum.





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IR Spectroscopy Experimental Workflow

Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

Sample Preparation:

- EI-MS: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water) and introduce it into the mass spectrometer via direct infusion or after liquid chromatography separation.

Data Acquisition:

- The sample is ionized in the ion source.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.



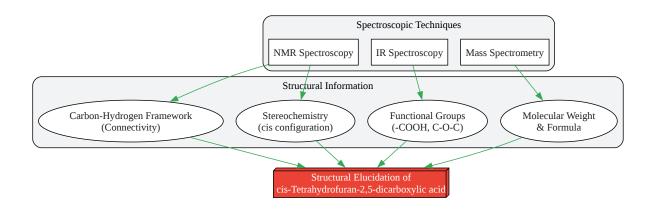


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Mass Spectrometry Experimental Workflow

Logical Relationships in Spectroscopic Analysis

The combined use of NMR, IR, and MS provides a powerful toolkit for the structural elucidation of molecules like **cis-tetrahydrofuran-2,5-dicarboxylic acid**. Each technique provides complementary information.



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Logical Flow of Spectroscopic Data Integration

This integrated approach, leveraging the strengths of each spectroscopic method, is essential for the unambiguous characterization of **cis-tetrahydrofuran-2,5-dicarboxylic acid** and is a



fundamental practice in modern chemical research and development.

• To cite this document: BenchChem. [Spectroscopic Profile of cis-Tetrahydrofuran-2,5-dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140402#spectroscopic-data-of-cis-tetrahydrofuran-2-5-dicarboxylic-acid-nmr-ir-ms]

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